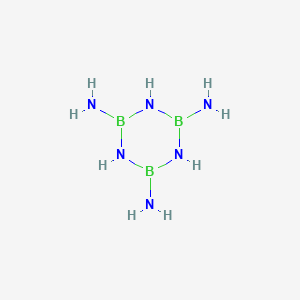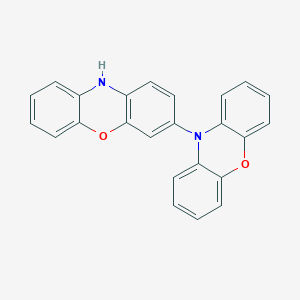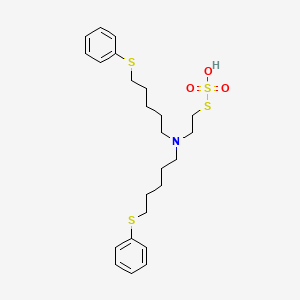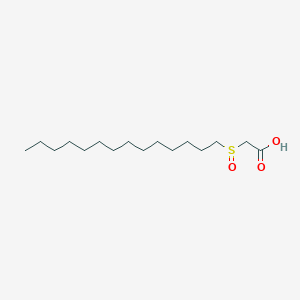
Diethyl 3,3'-(dibromostannanediyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin (Sn) atoms bonded to bromine (Br) and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(dibromostannanediyl)dipropanoate typically involves the reaction of diethyl malonate with dibromotin dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Diethyl 3,3’-(dibromostannanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(dibromostannanediyl)dipropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or THF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Substitution: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Reduction: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation: Formation of higher oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(dibromostannanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of Diethyl 3,3’-(dibromostannanediyl)dipropanoate involves the interaction of the tin center with various substrates. The tin atom can coordinate with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
- Diethyl 3,3’-(dimethylstannanediyl)dipropanoate
- Diethyl 3,3’-(diphenylstannanediyl)dipropanoate
Uniqueness
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, and phenyl analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.
Propiedades
Número CAS |
18130-88-6 |
|---|---|
Fórmula molecular |
C10H18Br2O4Sn |
Peso molecular |
480.77 g/mol |
Nombre IUPAC |
ethyl 3-[dibromo-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C5H9O2.2BrH.Sn/c2*1-3-5(6)7-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PTIWIRPHGBUNII-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)CC[Sn](CCC(=O)OCC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)




